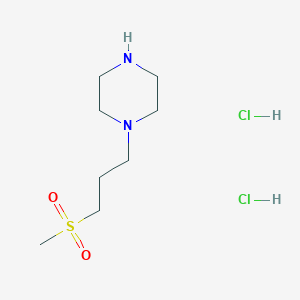

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride

描述

Historical Context and Development

The development of this compound emerges from a rich historical context of piperazine derivative research that spans several decades. The foundational work on piperazine compounds began in the pharmaceutical industry's exploration of heterocyclic structures for therapeutic applications. Initially, many piperazine derivatives were investigated as potential pharmaceutical agents, with some being described as "failed pharmaceuticals" when they were evaluated by pharmaceutical companies but never brought to market. This historical pattern of exploration and refinement has led to the current understanding of structure-activity relationships within the piperazine family.

The specific development of methylsulfonyl-substituted piperazines represents a more recent advancement in medicinal chemistry. Research from 2013 demonstrated the utility of this compound as an experimental material in the discovery of RG7112, a small-molecule Mouse Double Minute 2 homolog inhibitor that advanced to clinical development. This application marked a significant milestone in the compound's research trajectory, establishing its relevance in contemporary drug discovery efforts. The compound's incorporation into clinical-stage research programs validates the strategic approach of combining traditional piperazine scaffolds with modern sulfonyl chemistry.

The evolution of synthetic methodologies has also contributed to the compound's development trajectory. Strategic synthesis approaches involving Suzuki coupling reactions have been employed to create novel methylpyrimidine sulfonyl piperazines, demonstrating the versatility of sulfonyl piperazine chemistry. These synthetic advances have enabled researchers to explore structure-activity relationships more systematically, leading to the identification of potent pharmacophores within this chemical class.

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains, from fundamental structure-activity relationship studies to advanced pharmaceutical applications. The compound serves as a valuable pharmaceutical synthesis intermediate, enabling the construction of more complex molecular architectures. This intermediate function positions the compound as a crucial building block in medicinal chemistry workflows, particularly in the development of compounds targeting challenging protein-protein interactions.

Research investigations have revealed that compounds containing piperazine nuclei exhibit diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory effects. The methylsulfonyl substituent adds additional dimensions to these properties, potentially enhancing both pharmacokinetic parameters and biological activity profiles. Studies examining sulfonyl piperazine compounds have identified significant structure-activity relationships, with the sulfonyl group contributing to both binding affinity and selectivity profiles.

The compound's role in advanced pharmaceutical research is exemplified by its use in developing Mouse Double Minute 2 homolog inhibitors. These inhibitors represent a novel approach to cancer treatment by targeting the p53-Mouse Double Minute 2 homolog interaction, which is frequently disrupted in malignancies. The successful incorporation of this compound into such research programs demonstrates its utility in addressing complex therapeutic challenges.

Classification and Relation to Other Piperazine Derivatives

This compound belongs to the broader classification of piperazine derivatives, which represent a significant class of organic compounds containing a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. Within this classification, the compound specifically belongs to the subclass of sulfonyl-substituted piperazines, distinguished by the presence of a methylsulfonyl group attached via a propyl linker. This structural arrangement creates unique pharmacological properties while maintaining the fundamental characteristics of the piperazine scaffold.

The relationship to other piperazine derivatives reveals important structure-activity patterns. Traditional piperazine compounds such as 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine have been extensively studied for their pharmacological properties. However, this compound represents a more sophisticated molecular design, incorporating the sulfonyl functionality to enhance both solubility and biological activity. The sulfonyl group serves as a bioisostere for other functional groups, potentially improving drug-like properties while maintaining or enhancing biological activity.

Comparative analysis with related compounds reveals the strategic importance of the methylsulfonyl substitution pattern. Studies of methylpyrimidine sulfonyl piperazines have demonstrated that sulfonyl-containing derivatives exhibit enhanced antibacterial, anthelmintic, and anti-inflammatory activities compared to their non-sulfonyl counterparts. This enhancement suggests that the sulfonyl group contributes significantly to the compound's pharmacological profile, potentially through improved target binding or enhanced pharmacokinetic properties.

The compound's molecular formula of C8H20Cl2N2O2S with a molecular weight of 279.23 grams per mole positions it within the optimal range for drug-like properties. When compared to other piperazine derivatives, this molecular weight falls within the preferred range for oral bioavailability while maintaining sufficient complexity for selective biological interactions. The dihydrochloride salt formation further distinguishes this compound from free base piperazines, providing enhanced stability and improved handling characteristics for both synthetic and biological applications.

Research examining the broader piperazine family has identified several key structural relationships that inform the understanding of this compound's properties. The integration of a piperazino group as a tertiary pharmacophore has been shown to substantially improve pharmacokinetic parameters while maintaining biological potency. This principle applies directly to the methylsulfonyl-substituted derivative, suggesting that the compound benefits from both the favorable properties of the piperazine core and the additional functionality provided by the sulfonyl substituent.

属性

IUPAC Name |

1-(3-methylsulfonylpropyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.2ClH/c1-13(11,12)8-2-5-10-6-3-9-4-7-10;;/h9H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVIZDQFMOUMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678769 | |

| Record name | 1-[3-(Methanesulfonyl)propyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939983-66-1 | |

| Record name | 1-[3-(Methanesulfonyl)propyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride typically involves the reaction of piperazine with 3-(methylsulfonyl)propyl chloride in the presence of a suitable base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:

Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Base: Commonly used bases include triethylamine or sodium hydroxide.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反应分析

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Electrophiles: Alkyl halides, acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride is utilized in various scientific research fields, including:

作用机制

The mechanism of action of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.

相似化合物的比较

Key Observations :

- Polarity : The methylsulfonyl group in the target compound confers higher polarity compared to halogenated analogs (e.g., 2031-23-4) .

- Bioactivity : Benzisoxazole-containing derivatives (e.g., ) exhibit potent antipsychotic effects, whereas nitro-triazole analogs (e.g., ) show antichagasic activity. This highlights the role of aromatic/heterocyclic substituents in target specificity.

- Synthesis : Most compounds are synthesized via nucleophilic substitution or condensation reactions, often using potassium carbonate as a base in acetonitrile .

Neurological Activity

- Antipsychotics : Derivatives like HBK14–HBK19 (evidence 6) and benzisoxazole-piperazines (evidence 19) demonstrate antipsychotic efficacy with reduced extrapyramidal side effects. The target compound’s methylsulfonyl group may modulate dopamine or serotonin receptor affinity, though specific data are lacking .

- Antiparkinsonian Agents: Compounds such as 1-(4-chlorophenyl)-4-(3-(4-fluorophenoxy)propyl)piperazine (evidence 5) target dopamine transporters (DAT), suggesting structural motifs for neurodegenerative applications .

Antimicrobial and Antiparasitic Activity

- Antichagasic Agents: Nitro-triazole derivatives (e.g., compounds 10–14 in evidence 4) inhibit Trypanosoma cruzi with IC₅₀ values <10 μM. The electron-withdrawing nitro group enhances redox activity, critical for parasite-specific toxicity .

生物活性

1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride is a synthetic compound with the chemical formula C₈H₂₀Cl₂N₂O₂S and CAS number 939983-66-1. Its structure features a piperazine ring substituted with a methylsulfonyl propyl group, and it exhibits significant biological activity, particularly in the realms of pharmacology and medicinal chemistry.

- Molecular Weight : 279.23 g/mol

- Appearance : White to pale-yellow solid

- Storage Conditions : Typically stored under inert conditions at room temperature to maintain stability and efficacy.

Synthesis

The synthesis of this compound involves several chemical reactions, although specific methodologies are not detailed in the available literature. The compound's unique structure suggests potential for diverse pharmacological applications.

Pharmacological Profile

Preliminary studies indicate that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction profile suggests potential applications in treating conditions related to mood regulation and pain modulation.

Key Findings:

- Antinociceptive Effects : In vivo studies have shown that compounds similar to this compound exhibit significant antinociceptive activity. For instance, compounds carrying piperazine rings have been tested for their ability to reduce pain responses in animal models. These studies typically employ tail-clip and hot-plate tests to assess the efficacy of the compounds in mediating pain responses .

| Compound | Dose (mg/kg) | Tail Clip Test MPE (%) | Hot Plate Test MPE (%) |

|---|---|---|---|

| Morphine | 10 | 70 | 80 |

| Test Compound A | 50 | 65 | 75 |

| Test Compound B | 50 | 60 | 70 |

Mechanistic Insights

Mechanistic studies indicate that the antinociceptive effects of this class of compounds may involve both spinal and supraspinal mechanisms. The use of naloxone, an opioid antagonist, has been shown to abolish the antinociceptive effects, suggesting that these compounds may exert their effects through opioid receptor interactions .

Case Studies

A notable study involved the testing of various piperazine derivatives for their antinociceptive properties. Compounds that closely resemble this compound were administered at doses of 50 mg/kg, demonstrating significant increases in mechanical pain threshold compared to control groups. The results showed that these compounds could effectively modulate nociceptive pathways, indicating their potential as analgesics .

常见问题

Q. What are the optimal storage conditions for long-term stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。